Product packaging for Ethyl 2-methylisoindoline-1-carboxylate(Cat. No.:CAS No. 65815-15-8)

Ethyl 2-methylisoindoline-1-carboxylate

Cat. No.: B3277345
CAS No.: 65815-15-8
M. Wt: 205.25 g/mol
InChI Key: JOXRTTRKSXUVNM-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Isoindoline (B1297411) Scaffold in Organic Synthesis

The isoindoline scaffold, a bicyclic system where a benzene (B151609) ring is fused to a five-membered nitrogen-containing ring, has a rich history in organic synthesis. beilstein-journals.orgnih.gov Its journey began with the exploration of indole (B1671886) chemistry, its constitutional isomer. rsc.org While early interest in isoindoles was driven by a fundamental curiosity about aromaticity, their synthetic accessibility and the biological relevance of their derivatives soon garnered significant attention. rsc.org

A pivotal moment in the history of the isoindoline scaffold was the infamous story of thalidomide (B1683933) in the late 1950s. beilstein-journals.orgnih.gov This tragic event, where a drug containing a modified isoindoline core (phthalimide) caused severe birth defects, underscored the profound impact of this heterocyclic system on biological processes. beilstein-journals.orgnih.gov However, this also spurred intensive research into the chemistry and biological activities of isoindoline derivatives, leading to the development of second and third-generation drugs like lenalidomide (B1683929) and pomalidomide (B1683931) for treating multiple myeloma. beilstein-journals.orgnih.gov

Over the decades, a variety of synthetic methods have been developed to construct the isoindoline core. These range from classical condensation reactions to more modern transition-metal-catalyzed cyclizations and intramolecular Diels-Alder reactions. beilstein-journals.orgnih.govresearchgate.net The development of enantioselective syntheses has been a particularly important milestone, allowing for the preparation of specific stereoisomers, which is crucial for understanding their pharmacological effects. nih.gov

Overview of Nitrogen-Containing Heterocycles in Synthetic Chemistry

Nitrogen-containing heterocycles are arguably the most abundant and significant class of heterocyclic compounds. Their prevalence in natural products, such as alkaloids, and their central role in the majority of pharmaceuticals highlight their importance. The presence of a nitrogen atom imparts unique chemical and physical properties to the ring system, including basicity, the ability to form hydrogen bonds, and diverse reactivity patterns.

These heterocycles can be broadly classified based on ring size (e.g., five-membered rings like pyrrole (B145914) and six-membered rings like pyridine) and the number of heteroatoms. The isoindoline scaffold belongs to the family of fused bicyclic nitrogen heterocycles. The fusion of the aromatic benzene ring with the non-aromatic pyrrolidine (B122466) ring in isoindoline creates a structure with a unique combination of rigidity and conformational flexibility, making it an attractive building block for designing molecules that can interact with biological targets.

Structural Elucidation and Naming Conventions of Isoindoline-1-carboxylate Derivatives

The systematic naming of complex organic molecules is governed by the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For bicyclic systems like isoindoline, the nomenclature specifies the nature of the fused rings and the position of the heteroatom. chemistrysteps.comyoutube.com The parent compound, isoindoline, is systematically named 2,3-dihydro-1H-isoindole.

For the specific compound of interest, Ethyl 2-methylisoindoline-1-carboxylate , the IUPAC name is derived as follows:

isoindoline : This indicates the core bicyclic structure.

-1-carboxylate : This signifies an ester group attached to position 1 of the isoindoline ring.

Ethyl : This is the alkyl group of the ester.

2-methyl : This indicates a methyl group attached to the nitrogen atom at position 2.

Therefore, the full IUPAC name is ethyl 2-methyl-2,3-dihydro-1H-isoindole-1-carboxylate .

The structural elucidation of such compounds relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the connectivity and stereochemistry of the molecule. iranchembook.irphysicsandmathstutor.com

Infrared (IR) Spectroscopy : This technique is used to identify the presence of key functional groups, such as the carbonyl group (C=O) of the ester and the C-N bonds within the heterocyclic ring.

Mass Spectrometry (MS) : MS provides the exact molecular weight of the compound, confirming its elemental composition.

X-ray Crystallography : When a suitable crystal can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry. nih.govresearchgate.netrsc.org

While specific spectroscopic data for this compound is not widely published in publicly accessible literature, data for closely related compounds such as ethyl indole-2-carboxylate (B1230498) and other isoindoline derivatives provide a strong basis for its structural confirmation. nih.govmdpi.comnih.govsioc-journal.cn

PropertyDescription
Molecular Formula C12H15NO2
IUPAC Name ethyl 2-methyl-2,3-dihydro-1H-isoindole-1-carboxylate
CAS Number 65815-15-8
Core Scaffold Isoindoline
Key Functional Groups Ester, Tertiary Amine

Research Landscape and Strategic Importance of this compound as a Model Compound

While extensive research on this compound as a standalone therapeutic agent is not prominent in the current literature, its strategic importance lies in its role as a fundamental building block and a model compound for the synthesis of more complex molecules. The isoindoline-1-carboxylate substructure is a key feature in a variety of biologically active compounds.

The presence of both a chiral center at the C1 position and a modifiable ester group makes it a versatile starting material for creating libraries of compounds for drug discovery. The methyl group on the nitrogen atom at the 2-position provides a simple, stable substitution pattern, allowing researchers to focus on modifications at other positions of the isoindoline ring or the ester functionality.

Although specific research citing this compound as a "model compound" is scarce, the broader class of isoindoline carboxylates is frequently employed in the development of new synthetic methodologies and in medicinal chemistry programs targeting a range of diseases. The principles learned from the synthesis and reactivity of this relatively simple derivative can be applied to the construction of more elaborate and potentially more potent therapeutic agents. Its commercial availability further enhances its utility as a readily accessible starting material for synthetic chemists. bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO2 B3277345 Ethyl 2-methylisoindoline-1-carboxylate CAS No. 65815-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-methyl-1,3-dihydroisoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-15-12(14)11-10-7-5-4-6-9(10)8-13(11)2/h4-7,11H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXRTTRKSXUVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=CC=CC=C2CN1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of Ethyl 2 Methylisoindoline 1 Carboxylate

Reactions Involving the Ester Functionality

The ester group is a versatile functional group that can undergo several nucleophilic acyl substitution reactions.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ethyl ester of 2-methylisoindoline-1-carboxylate can be hydrolyzed to its corresponding carboxylic acid, 2-methylisoindoline-1-carboxylic acid. This reaction is typically carried out under basic conditions, for instance, by refluxing with an aqueous solution of a base like potassium hydroxide (B78521) (KOH), followed by acidification. mdpi.com The resulting carboxylic acid is a key intermediate for further derivatization, such as amidation. prepchem.com

Transesterification: This process involves the conversion of one ester into another by exchanging the alkoxy group. For ethyl 2-methylisoindoline-1-carboxylate, this can be achieved by reacting it with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.compsu.edu For example, reacting an ethyl ester with methanol, often catalyzed by a substance like sodium methoxide (B1231860) or a specialized resin, will yield the corresponding methyl ester. mdpi.comresearchgate.net The reaction is typically driven to completion by using the new alcohol as the solvent. masterorganicchemistry.com Various catalysts, including scandium(III) triflate and dipotassium (B57713) phosphate, have been shown to be effective for transesterification under mild conditions. organic-chemistry.org

Table 1: Examples of Ester Transformation Reactions

Reaction Reactant Reagents/Conditions Product

Amidation and Reduction of the Carboxylate Group

Amidation: The conversion of the ester to an amide is a common and significant transformation. This can be achieved by direct aminolysis, where the ester reacts with an amine. This reaction can be catalyzed by various reagents, including iron(III) chloride under solvent-free conditions, to produce N-substituted amides in good yields. mdpi.commdpi.com Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine. uomustansiriyah.edu.iq This latter two-step approach often involves activating the carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate amide bond formation. openstax.org

Reduction: The ester group can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective on esters. masterorganicchemistry.comlibretexts.org The reaction, typically carried out in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), converts this compound into (2-methylisoindolin-1-yl)methanol. byjus.comechemi.com The process involves the nucleophilic addition of a hydride ion to the ester's carbonyl carbon, leading to an aldehyde intermediate which is immediately further reduced to the alcohol. youtube.com

Table 2: Amidation and Reduction Reactions

Reaction Reagent Product
Amidation with Benzylamine Benzylamine, FeCl₃ N-Benzyl-2-methylisoindoline-1-carboxamide
Reduction LiAlH₄ in THF, then H₂O workup (2-Methylisoindolin-1-yl)methanol

Modifications of the Isoindoline (B1297411) Ring System

The fused aromatic ring and the nitrogen-containing heterocyclic ring of the isoindoline core also present sites for chemical modification.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene portion of the isoindoline ring can undergo electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The nitrogen atom's lone pair donates electron density into the benzene ring, activating it towards electrophilic attack. This directing effect is a general feature of fused benzopyrrole systems like indoles and isoindoles. ksu.edu.saquizgecko.com Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For the isoindoline system, the substitution pattern will be influenced by the existing substituents and the specific reaction conditions.

Nucleophilic Additions and Substitutions on the Isoindoline Core

While the electron-rich nature of the isoindoline system generally favors electrophilic reactions, nucleophilic reactions can also occur, particularly on substituted derivatives or under specific conditions. ksu.edu.sa For instance, the formation of isoindolinones often involves strategies based on the nucleophilic substitution of precursor molecules like 3-hydroxyisoindolinones. researchgate.net The isoindole nitrogen itself can, in certain activated systems like 1-hydroxyindoles, undergo a reaction that resembles an SN2-type nucleophilic substitution. clockss.org Furthermore, the generation of an electrophilic isoindolium ion can render the C3 position susceptible to attack by various nucleophiles. nih.gov

Ring Expansion and Contraction Reactions of Isoindolines

The isoindoline scaffold can be modified through skeletal rearrangements, including ring expansion and contraction, to yield different heterocyclic structures. For example, certain indole (B1671886) derivatives can undergo a one-atom ring expansion to form quinolines. nih.govnih.gov Tiffenau–Demjanov-type ring expansions have also been reported for related systems. nih.gov Conversely, ring contraction reactions can also occur. For instance, new polycyclic indole systems have been synthesized through the contraction of an o-quinone ring in reactions involving indoline (B122111) derivatives. nih.gov These complex transformations allow for the conversion of the isoindoline core into novel and structurally diverse molecular architectures. acs.orgrsc.org

Formation of Fused and Spirocyclic Heterocycles

The isoindoline scaffold of this compound is a key precursor for the synthesis of more complex molecular architectures, including fused and spirocyclic heterocycles. These transformations are often achieved through cycloaddition reactions and intramolecular cyclization cascades, which leverage the inherent reactivity of the isoindoline ring system.

One of the most powerful methods for constructing five-membered heterocyclic rings is the 1,3-dipolar cycloaddition reaction. nih.govslideshare.netslideshare.net this compound can serve as a precursor to an azomethine ylide, which is a type of 1,3-dipole. nih.gov Azomethine ylides are highly reactive intermediates characterized by a C-N-C group with four pi-electrons. nih.gov The generation of the azomethine ylide from this compound can be initiated by thermal or photochemical ring-opening of a corresponding aziridine (B145994) or, more commonly, through the reaction of the secondary amine with an aldehyde or a ketone to form an iminium ion, followed by deprotonation.

Once formed, the azomethine ylide can react with a variety of dipolarophiles to yield cycloadducts. The reaction with carbon-carbon multiple bonds, such as alkenes and alkynes, is a well-established method for the synthesis of pyrrolidine-containing molecules. nih.gov When the dipolarophile is a carbonyl compound, the reaction leads to the formation of oxazolidine (B1195125) derivatives. nih.govnih.gov

The versatility of this approach allows for the synthesis of a wide range of spirocyclic and fused heterocyclic systems. For instance, the reaction of the azomethine ylide derived from this compound with various dipolarophiles can lead to novel polycyclic structures.

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with Azomethine Ylides

DipolarophileResulting Heterocycle
AlkenePyrrolidine (B122466)
AlkyneDihydropyrrole
AldehydeOxazolidine
KetoneOxazolidine
IsothiocyanateThiazolidine

This table illustrates the potential products from the 1,3-dipolar cycloaddition of an azomethine ylide derived from this compound with various dipolarophiles.

Intramolecular cyclization reactions provide a powerful strategy for the synthesis of fused heterocyclic systems from isoindoline derivatives. These reactions can be initiated by the formation of a reactive intermediate, such as a radical or an ion, which then participates in a cascade of bond-forming events.

In a related context, the intramolecular cyclization of aryl radicals generated at the C-7 position of ethyl indole-2-carboxylates has been shown to produce pyrrolo[3,2,1-ij]quinoline derivatives. nih.govmdpi.com While the starting material is different, the principle of intramolecular radical cyclization can be applied to derivatives of this compound. For instance, if a suitable radical acceptor is introduced into the molecule, an intramolecular cyclization could be triggered to form a new fused ring system.

Another approach involves the use of N-acyliminium ions, which are versatile intermediates in the formation of isoindolinones. nih.govelectronicsandbooks.com While direct intramolecular cyclizations of some systems have proven challenging, the strategy remains a viable pathway for constructing complex scaffolds. nih.govelectronicsandbooks.com The modularity of this approach allows for the introduction of various functional groups, which can then participate in subsequent cyclization reactions. nih.gov

Functionalization of the N-Methyl Group

The N-methyl group of this compound offers another site for chemical modification, providing an entry point for further diversification of the molecular scaffold.

Recent advancements in C(sp³)–H functionalization have enabled the direct modification of N-substituted indolines. chemrxiv.org These methods often employ enzymatic or transition-metal catalysis to achieve high regio- and stereoselectivity. For instance, engineered cytochrome P450 enzymes have been shown to catalyze the carbene transfer from ethyl diazoacetate (EDA) to the N-methyl group of N-methylindoline, leading to the formation of an α-alkylated product. chemrxiv.org This methodology provides a direct route to functionalize the exocyclic C(sp³)–H bond of the N-methyl group.

Mechanistic studies suggest that these transformations can proceed through a radical-mediated pathway. chemrxiv.org The ability to selectively functionalize the N-methyl group opens up possibilities for creating polycyclic indoline-containing scaffolds through subsequent biocatalytic cascades. chemrxiv.org

Table 2: Potential Functionalization Reactions of the N-Methyl Group

Reagent/CatalystReaction TypePotential Product
Engineered Cytochrome P450 + EDACarbene TransferEthyl 2-(2-methylisoindolin-1-yl)acetate
Strong Base + Alkyl HalideNucleophilic SubstitutionN-Alkylated Isoindoline
Oxidizing AgentOxidationN-Formylisoindoline

This table outlines potential reactions for the functionalization of the N-methyl group of this compound, based on established methodologies for related N-alkyl amines and indolines.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Configuration

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. researchgate.netyoutube.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Ethyl 2-methylisoindoline-1-carboxylate, a suite of 1D and 2D NMR experiments is employed to assign the structure unambiguously. mestrelab.com

1D NMR Techniques (¹H, ¹³C)

One-dimensional NMR spectra form the foundation of structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum indicates the number of unique carbon atoms. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to its distinct structural fragments: the ethyl ester group, the N-methyl group, the diastereotopic methylene (B1212753) protons of the isoindoline (B1297411) ring, the chiral proton at the C1 position, and the four protons of the aromatic ring. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all twelve carbon atoms in the molecule. nih.govchemicalbook.com Key signals would include the carbonyl carbon of the ester group (typically downfield, ~170 ppm), carbons of the aromatic ring, the aliphatic carbons of the isoindoline ring, the N-methyl carbon, and the carbons of the ethyl group. organicchemistrydata.orgmdpi.com

Expected ¹H and ¹³C NMR Chemical Shift Ranges This table is based on established chemical shift principles for similar structural motifs, as specific experimental data for this compound is not publicly available.

AssignmentExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Ester -CH₂-~4.0 - 4.3 (quartet)~60 - 62
Ester -CH₃~1.1 - 1.4 (triplet)~14 - 15
N-CH₃~2.3 - 2.6 (singlet)~35 - 45
Ring -CH₂- (diastereotopic)Two distinct signals, ~4.0 - 4.8 (doublets)~50 - 55
Ring -CH- (C1)~4.5 - 5.0 (singlet or complex multiplet)~65 - 75
Aromatic -CH-~7.1 - 7.5 (multiplets)~122 - 145
Ester C=ON/A~170 - 175

2D NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two or three bonds. It would confirm the connectivity within the ethyl group (methylene protons coupled to methyl protons) and potentially show couplings between the aromatic protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹J-coupling). nih.gov It allows for the definitive assignment of each proton signal to its attached carbon atom, matching the data from the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, regardless of their bonding connectivity. It is particularly useful for determining stereochemistry and conformation.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information on the molecular weight and elemental composition of a compound. whitman.edu

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of this compound. The expected exact mass for the molecular formula C₁₂H₁₅NO₂ is 205.1103, distinguishing it from other isobaric compounds. The molecular weight is 205.25 g/mol . bldpharm.com

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry involves the fragmentation of a selected parent ion to produce a spectrum of daughter ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for identification and structural elucidation. researchgate.net For this compound, key fragmentation pathways would likely involve:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Loss of the entire ethyl carboxylate group. tutorchase.comlibretexts.org

Cleavage of the isoindoline ring structure, potentially leading to the formation of a stable tropylium-like ion or other characteristic fragments. docbrown.info

Predicted Fragmentation Data for this compound This table presents plausible fragment ions based on general principles of ester and amine fragmentation. tutorchase.comlibretexts.org

m/z (mass-to-charge ratio)Plausible Fragment Structure / Neutral Loss
205[M]⁺, Molecular Ion
160[M - OCH₂CH₃]⁺, Loss of ethoxy radical
132[M - COOCH₂CH₃]⁺, Loss of ethyl carboxylate radical
118Fragment from ring cleavage, e.g., [C₈H₈N]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com The resulting spectra provide a "fingerprint" of the compound and are excellent for identifying the functional groups present. nist.govchemicalbook.com

For this compound, the IR and Raman spectra would be dominated by several key vibrational modes:

C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically around 1730-1750 cm⁻¹, is characteristic of the ester carbonyl group. researchgate.net

C-O Stretch: The ester will also show C-O stretching vibrations in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching within the benzene (B151609) ring.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl, ethyl, and ring methylene groups) appear just below 3000 cm⁻¹.

Characteristic Vibrational Frequencies This table outlines the expected frequency ranges for the key functional groups.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected IR Intensity
Ester (C=O)Stretch1730 - 1750Strong
Ester (C-O)Stretch1100 - 1300Strong
Aromatic Ring (C=C)Stretch1450 - 1600Medium to Weak
Aromatic C-HStretch3000 - 3100Medium to Weak
Aliphatic C-HStretch2850 - 3000Medium

Electronic Absorption (UV-Vis) Spectroscopy

Electronic Absorption Spectroscopy, which operates in the ultraviolet (UV) and visible regions of the electromagnetic spectrum, is a valuable technique for characterizing compounds containing chromophores. The absorption of UV or visible light by a molecule results in the transition of electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed and the intensity of the absorption are characteristic of the molecule's electronic structure.

For this compound, the key chromophore is the isoindoline ring system, which consists of a benzene ring fused to a five-membered nitrogen-containing ring. This aromatic system is expected to give rise to characteristic absorption bands in the UV region. Typically, benzene and its simple derivatives exhibit a strong absorption band (the E2-band) around 200-210 nm and a weaker, structured absorption band (the B-band) around 255 nm. The fusion of the pyrrolidine (B122466) ring and the presence of the N-methyl and ethyl carboxylate substituents would be expected to cause shifts in the positions and intensities of these bands (a bathochromic or hypsochromic shift).

While commercial suppliers indicate that analytical data for this compound is available, specific UV-Vis absorption spectra for this compound are not extensively detailed in publicly accessible scientific literature. bldpharm.com The analysis would typically involve dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or acetonitrile (B52724), and recording the spectrum to determine the wavelengths of maximum absorbance (λmax). semanticscholar.org

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction (SCXRD) provides the most accurate and unambiguous structural data for a molecule. nih.gov This technique requires a well-ordered single crystal of the compound, which can sometimes be challenging to grow. nih.gov The analysis yields a detailed model of the molecule's structure within the crystal lattice.

A review of the current scientific literature indicates that a complete single-crystal X-ray diffraction study for this compound (CAS 65815-15-8) has not been publicly reported. If a suitable crystal were analyzed, the resulting data would be presented in a crystallographic information file (CIF) and would include the parameters shown in the example table below. This data would confirm the connectivity of the atoms and reveal the precise conformation of the isoindoline ring and the orientation of the ethyl carboxylate group.

Table 1: Example of Crystallographic Data Parameters Determined by SCXRD (Note: The following table is a representative example of the data that would be obtained from an SCXRD analysis; specific values for this compound are not available in the searched literature.)

ParameterDescriptionExample Value
Chemical Formula The elemental composition of the molecule.C₁₂H₁₅NO₂
Formula Weight The mass of one mole of the compound ( g/mol ).205.25
Crystal System One of seven crystal systems describing the lattice.Monoclinic
Space Group The symmetry group of the crystal.P2₁/c
a, b, c (Å) The lengths of the unit cell axes.e.g., 8.1, 9.5, 14.2
α, β, γ (°) The angles between the unit cell axes.e.g., 90, 105.3, 90
Volume (ų) The volume of the unit cell.e.g., 1050
Z The number of molecules per unit cell.4
Calculated Density (g/cm³) The theoretical density of the crystal.e.g., 1.295

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is used to analyze microcrystalline or powdered solids. usp.org Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam. nih.gov The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). This pattern serves as a unique fingerprint for a specific crystalline phase and is invaluable for phase identification, assessing sample purity, and detecting polymorphism (the ability of a compound to exist in multiple crystal forms). nih.govusp.org

Each crystalline solid produces a characteristic PXRD pattern defined by the positions and relative intensities of its diffraction peaks. usp.org While PXRD is a powerful tool for characterizing bulk pharmaceutical materials, specific experimental powder diffraction data for this compound is not available in the surveyed literature. Such an analysis would be crucial in a manufacturing setting to ensure batch-to-batch consistency of the crystalline form.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental in synthetic chemistry for the purification of products and for the assessment of purity.

HPLC and its higher-pressure variant, UHPLC, are the most widely used analytical techniques for determining the purity of non-volatile organic compounds. These methods separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, often consisting of water or a buffer and an organic modifier like acetonitrile or methanol. While commercial vendors of this compound state that HPLC and UPLC data are available, the specific methods are proprietary. bldpharm.combldpharm.com A typical method for purity analysis would involve monitoring the column eluent with a UV detector set to a wavelength where the compound strongly absorbs. The purity is assessed by the percentage of the total peak area that corresponds to the main compound peak.

Table 2: Representative RP-HPLC Method for Purity Analysis (Note: The following is a typical, not experimentally verified, method for a compound of this class.)

ParameterCondition
Instrument HPLC or UHPLC system with UV/PDA Detector
Column C18 bonded silica, e.g., 4.6 mm x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient e.g., 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax if determined)
Injection Volume 5 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique used for volatile and thermally stable compounds. A sample is vaporized and injected into the head of a chromatographic column, where it is transported by an inert carrier gas (the mobile phase). Separation occurs as the compound partitions between the carrier gas and a stationary phase coated on the inside of the column.

This compound, as an ester, possesses sufficient volatility and thermal stability to be amenable to GC analysis. This technique is particularly useful for detecting and quantifying volatile impurities that may not be observed by HPLC. The method typically uses a high-temperature capillary column and a Flame Ionization Detector (FID), which is sensitive to most organic compounds. While specific GC methods for this compound are not detailed in the literature, a standard method can be proposed based on its chemical properties. nih.gov

Table 3: Representative GC Method for Purity Analysis (Note: The following is a typical, not experimentally verified, method for a compound of this class.)

ParameterCondition
Instrument Gas Chromatograph with FID
Column e.g., DB-5 or similar (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium or Hydrogen at a constant flow
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Detector Temperature 300 °C

Hyphenated Techniques (e.g., LC-MS, GC-MS, HPLC-NMR)

Hyphenated techniques are powerful analytical tools that couple a separation technique with a spectroscopic detection method, allowing for the analysis of individual components within a mixture. ijpsjournal.comajpaonline.comchromatographytoday.com This approach provides enhanced specificity, accuracy, and precision in sample analysis. ijpsjournal.com For a compound like this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) are invaluable for its structural elucidation and purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. researchgate.net In the analysis of this compound, an HPLC system using a reversed-phase column would separate the compound from any impurities or related substances. The eluent from the HPLC column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar organic molecules.

ESI would ionize the molecule, most likely forming a protonated molecular ion [M+H]⁺ in positive ion mode. The mass spectrometer then analyzes the mass-to-charge ratio (m/z) of this ion, providing a precise measurement of the molecular weight. researchtrends.net Tandem mass spectrometry (LC-MS/MS) can be employed for further structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. nih.gov This fragmentation pattern is unique to the molecule's structure.

Table 1: Expected LC-MS Data for this compound

ParameterExpected ValueTechniqueIonization Mode
Molecular FormulaC₁₂H₁₅NO₂--
Molecular Weight205.25 g/mol --
Observed Ion (m/z)206.1176 [M+H]⁺LC-MSESI Positive

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another fundamental hyphenated technique used for separating and identifying volatile and thermally stable compounds. jmchemsci.com this compound, given its structure, is amenable to GC-MS analysis. The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. nih.gov

After separation, the compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a high-energy ionization technique that causes extensive and reproducible fragmentation of the molecule. The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular "fingerprint," allowing for unambiguous identification through comparison with spectral libraries.

Table 2: Plausible GC-MS Fragmentation Data for this compound

m/zPossible Fragment IonDescription
205[C₁₂H₁₅NO₂]⁺Molecular Ion (M⁺)
160[M - OCH₂CH₃]⁺Loss of the ethoxy group from the ester
132[M - COOCH₂CH₃]⁺Loss of the entire carboxylate group
118[C₈H₈N]⁺Fragment corresponding to the methylisoindoline core

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR)

HPLC-NMR directly couples HPLC separation with NMR spectroscopy, one of the most powerful techniques for structural elucidation. ijpsjournal.com After the compound is separated by the HPLC system, it flows into the NMR spectrometer's detection cell, where NMR spectra (e.g., ¹H NMR, ¹³C NMR) can be acquired. nih.gov This technique allows for the complete and unambiguous structural determination of a compound in a complex mixture without the need for prior isolation. ijpsjournal.com While less sensitive than MS, LC-NMR provides definitive information about the atom connectivity and stereochemistry of the analyte. ijpsjournal.com It is particularly useful for identifying unknown impurities or degradation products in pharmaceutical development. ajpaonline.com

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., VCD, ECD)

This compound possesses a stereocenter at the C1 position of the isoindoline ring system. This chirality means the compound can exist as a pair of non-superimposable mirror images known as enantiomers ((R)- and (S)-forms). Chiroptical spectroscopy techniques are essential for determining the absolute configuration (AC) of such chiral molecules.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are two such techniques. They are based on the differential absorption of left and right circularly polarized light by a chiral molecule. unapiquitos.edu.pe

The process involves measuring the experimental VCD or ECD spectrum of an enantiomerically pure sample of this compound. Concurrently, quantum chemical calculations are performed to predict the theoretical VCD and ECD spectra for one of the enantiomers (e.g., the (R)-configuration). The experimental spectrum is then compared to the calculated spectrum. A direct correlation between the signs and intensities of the bands in the experimental and theoretical spectra allows for the unambiguous assignment of the molecule's absolute configuration. unapiquitos.edu.pe This methodology has been successfully applied to determine the AC of complex related structures like indoline (B122111) alkaloids. unapiquitos.edu.pe

Table 3: Application of Chiroptical Spectroscopy for Absolute Configuration Analysis

TechniquePrincipleApplication to this compoundExpected Outcome
VCD Differential absorption of left and right circularly polarized infrared light by vibrational transitions.Comparison of the experimental VCD spectrum with the theoretically calculated spectrum for a known enantiomer (e.g., S-form).Unambiguous assignment of the absolute configuration as (R) or (S).
ECD Differential absorption of left and right circularly polarized UV-Vis light by electronic transitions.Comparison of the experimental ECD spectrum with the theoretically calculated spectrum for a known enantiomer.Confirmation of the absolute configuration assigned by VCD or as a standalone method.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic and Molecular Properties

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine a molecule's properties. However, no specific DFT studies for Ethyl 2-methylisoindoline-1-carboxylate have been found.

Geometry Optimization and Conformational Analysis

This analysis would typically involve using a DFT method, such as B3LYP with a specific basis set, to find the most stable three-dimensional structure of the molecule (its lowest energy conformation). This process yields information on bond lengths, bond angles, and dihedral angles. A potential energy surface (PES) scan can reveal different stable conformers. Without published research, specific geometric parameters for this compound cannot be provided.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. Calculation of these values for this compound has not been reported.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution on the surface of a molecule, providing insight into its reactive sites. Red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). An MEP map for this compound is not available in the searched literature.

Reactivity Descriptors and Global Reactivity Indices

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, softness, and the electrophilicity index. These indices provide a quantitative measure of the molecule's stability and reactivity profile. Specific values for this compound are not available.

Molecular Dynamics (MD) Simulations for Conformational Space and Stability

MD simulations model the physical movements of atoms and molecules over time, providing insight into conformational flexibility and stability in different environments (e.g., in a solvent). These simulations can validate stable conformations found through DFT and explore how the molecule interacts with its surroundings. There are no published MD simulation studies specifically for this compound.

Quantum Chemical Calculations for Spectroscopic Prediction and Correlation with Experimental Data

Quantum chemical calculations are used to predict spectroscopic properties, such as vibrational frequencies (FT-IR, Raman) and electronic transitions (UV-Vis). Comparing these theoretical spectra with experimentally recorded spectra helps to validate the computed molecular structure and aids in the assignment of spectral bands. Such a comparative analysis for this compound has not been found in the literature.

Reaction Mechanism Studies through Computational Modeling

Computational modeling, particularly using methods like Density Functional Theory (DFT), is a cornerstone for elucidating complex reaction mechanisms. rsc.orgresearchgate.netnih.gov For the synthesis of isoindoline (B1297411) derivatives, these studies can map out the entire reaction coordinate, identifying key intermediates and the transition states that connect them. Such analyses are crucial for optimizing reaction conditions and for designing more efficient synthetic routes.

For instance, in the synthesis of related heterocyclic systems, computational models have been used to explore various potential pathways, such as [3+2] cycloadditions, intramolecular cyclizations, and metal-catalyzed C-H activation/annulation cascades. rsc.orgnih.govresearchgate.netmdpi.com These studies help to understand why a particular reaction proceeds through a specific pathway over other possibilities.

A critical aspect of computational reaction mechanism studies is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction pathway, and its structure provides insight into the bond-forming and bond-breaking processes. The calculated energy of this transition state relative to the reactants determines the activation energy barrier for the reaction.

While specific data for this compound is not present in the surveyed literature, studies on analogous reactions provide examples of what such an analysis would entail. For example, in the DFT analysis of Diels-Alder reactions to form substituted isoindolines, transition states are located, and their Gibbs free energies are calculated to explain experimental reactivities. researchgate.net Similarly, for intramolecular cyclizations leading to isoindolones, DFT calculations have been employed to investigate the mechanism and identify the key transition states involved in the ring-closing process. rsc.org

A hypothetical computational study on the formation of this compound would involve locating the transition state for the key cyclization step. The calculated energy barrier would indicate the kinetic feasibility of the reaction under various conditions.

Table 1: Hypothetical Energy Profile Components for Isoindoline Synthesis This table is illustrative and not based on experimental or calculated data for the specific target compound.

Species Description Hypothetical Relative Energy (kcal/mol)
Reactants Starting materials for the cyclization. 0.0
Transition State The highest energy structure along the reaction coordinate. ΔG‡
Intermediate A metastable species formed during the reaction. ΔG_int

Many synthetic routes can lead to the formation of chiral molecules, and predicting the stereochemical outcome is a significant challenge and a key area for computational investigation. When a stereocenter is formed, as is the case with the C1 carbon in this compound, computational models can be used to predict which stereoisomer will be preferentially formed.

This is achieved by calculating the energy barriers of the transition states leading to the different possible stereoisomers (e.g., R vs. S). The pathway with the lower energy barrier is expected to be the major route, thus allowing for a prediction of the product's stereochemistry. For example, computational studies on [3+2] cycloaddition reactions are often used to rationalize and predict the stereoselectivity of the resulting heterocyclic products. mdpi.com In rhodium-catalyzed syntheses of related structures, theoretical studies have also been applied to understand the stereochemistry of the products. mdpi.com

A theoretical investigation into the synthesis of this compound would model the approach of the reacting moieties and compare the activation energies for the formation of the (R)- and (S)-enantiomers. The difference in these energies would allow for a prediction of the enantiomeric excess (ee) that might be expected experimentally.

Role of Ethyl 2 Methylisoindoline 1 Carboxylate As a Synthetic Building Block and Privileged Scaffold

Contributions to Novel Heterocyclic Scaffolds and Chemical Libraries

The true value of a building block like Ethyl 2-methylisoindoline-1-carboxylate lies in its capacity to serve as a starting point for the generation of novel molecular frameworks and diverse chemical libraries for screening. The isoindolinone framework, which is closely related to the isoindoline (B1297411) core, is found in a wide array of natural products with significant therapeutic potential. nih.gov The strategic modification of this compound can grant access to new heterocyclic systems.

Key reactive handles on the molecule allow for its elaboration into more complex structures. For instance, transformations of the ester group at the C1 position can be followed by intramolecular reactions to form fused ring systems. The aromatic portion of the isoindoline ring can also participate in reactions, such as transition-metal-catalyzed cross-coupling or intramolecular cyclizations, to build polycyclic architectures. While direct examples for this specific ester are not extensively documented, the general chemistry of the isoindoline scaffold supports its utility in these applications. The creation of chemical libraries would involve systematically reacting the molecule's functional groups with a diverse set of reagents to produce a collection of related but structurally distinct compounds for biological evaluation.

Rational Design and Diversification of Molecular Architectures

Rational drug design relies on the predictable modification of a core scaffold to optimize its biological activity. This compound is well-suited for such an approach due to its distinct and chemoselective reactive sites. The presence of the N-methyl group prevents reactions at the nitrogen atom, thereby directing modifications to other parts of the molecule.

The primary sites for diversification are the C1 ester and the aromatic ring. The ester can be readily converted into a variety of other functional groups, providing a key anchor point for introducing diversity. The benzene (B151609) ring can be functionalized through electrophilic aromatic substitution reactions. The C1 position is also a stereocenter, meaning that stereochemically pure enantiomers of the molecule could be used to synthesize enantiomerically pure target molecules, a critical aspect of modern drug design.

The potential for diversification is summarized in the table below, illustrating how the core scaffold can be modified to generate a range of derivatives.

Reactive Site Reaction Type Reagents/Conditions Resulting Functional Group Purpose/Application
C1-Ester HydrolysisLiOH, NaOH, or acidCarboxylic AcidAmide couplings, further esterifications
ReductionLiAlH₄, NaBH₄Primary AlcoholEther/ester formation, oxidation to aldehyde
AminolysisAmine, heatAmideIntroduce diverse R-groups, alter polarity
Grignard ReactionRMgBr, organolithiumsTertiary AlcoholIntroduce carbon-based substituents
Aromatic Ring NitrationHNO₃, H₂SO₄Nitro groupReduction to amine, further functionalization
HalogenationBr₂, FeBr₃ or NBSBromo groupCross-coupling reactions (e.g., Suzuki, Heck)
Friedel-Crafts AcylationAcyl chloride, AlCl₃KetoneFurther elaboration of the side chain

Precursor in Multistep Organic Synthesis

In a multistep synthesis, a precursor is an early-stage molecule that contains a significant portion of the final structure of the target molecule. The isoindoline framework of this compound makes it an attractive precursor for complex natural products and pharmaceutical agents that share this core. mdpi.combeilstein-journals.org

A hypothetical synthetic route using this compound as a precursor could involve the following steps:

Hydrolysis of the ester: The ethyl ester is first converted to the corresponding carboxylic acid using a base like lithium hydroxide (B78521). vaia.com

Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, EDC) to form an amide. This step is crucial for building out complex side chains or linking the scaffold to other molecular fragments.

Functionalization of the Aromatic Ring: The aromatic ring could be selectively halogenated (e.g., brominated) to install a handle for metal-catalyzed cross-coupling reactions.

Cross-Coupling: A Suzuki or Sonogashira coupling reaction could then be performed on the halogenated intermediate to introduce a new aryl or alkynyl group, significantly increasing molecular complexity.

Through a sequence of such established chemical transformations, the relatively simple this compound can be methodically elaborated into a highly functionalized and complex target molecule, demonstrating its utility as a valuable precursor in organic synthesis.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-methylisoindoline-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclization of precursor amides or esters under acidic or catalytic conditions. For example, analogous indole derivatives are synthesized via Friedel-Crafts acylation or Pd-catalyzed cross-coupling reactions, with reaction parameters (temperature, solvent, catalyst loading) optimized using design-of-experiment (DoE) methodologies . Key steps include monitoring intermediate purity via TLC and adjusting stoichiometry to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

A combination of ¹H/¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) is essential. For example, NMR DEPT experiments distinguish between CH₃, CH₂, and CH groups, while IR confirms carbonyl (C=O) and ester (C-O) functionalities . X-ray crystallography (if crystals are obtainable) provides definitive structural validation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For instance, SHELX algorithms analyze fractional atomic coordinates and thermal parameters to validate molecular geometry and detect crystallographic disorder . Data collection with Cu Kα radiation (λ = 1.54184 Å) and refinement against F² values ensure high precision .

Q. What computational strategies predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinities to target proteins. Pharmacophore modeling identifies critical interaction sites, while QSAR studies correlate substituent effects (e.g., methyl or carboxylate groups) with activity . For example, acetyl and amino substituents on the isoindoline scaffold enhance hydrogen bonding with enzyme active sites .

Q. How should researchers address contradictions in structure-activity relationship (SAR) studies of this compound?

Systematic SAR analysis involves synthesizing analogs with controlled substitutions (e.g., varying ester groups or methyl positions) and testing them under identical assay conditions. Conflicting data may arise from differences in cell permeability or assay pH; thus, orthogonal assays (e.g., SPR vs. enzyme inhibition) and meta-analyses of published datasets are recommended .

Methodological Guidance

Q. What experimental design principles apply to studying the compound’s reactivity under acidic conditions?

Use kinetic studies (e.g., variable-temperature NMR) to track ester hydrolysis rates. Control factors include solvent polarity (e.g., DMSO vs. THF) and acid strength (e.g., HCl vs. TFA). Quenching reactions at timed intervals and analyzing products via LC-MS ensures reproducibility .

Q. How can researchers validate the purity of synthetic batches for pharmacological assays?

Combine HPLC (≥95% purity threshold) with differential scanning calorimetry (DSC) to detect polymorphic impurities. Residual solvent analysis via GC-MS adheres to ICH guidelines, particularly for genotoxic impurities (e.g., alkylating agents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.